molecular formula C11H14N4O2S2 B5667332 4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole

4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No. B5667332
M. Wt: 298.4 g/mol
InChI Key: GVAHAUGCQNIZKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole typically involves the connection of thiadiazol with N-substituted piperazine. One study described the optimal conditions for synthesizing a related compound, achieving a yield of 75% at 25°C over 5 hours using acetonitrile as solvent and triethylamine as acid acceptor (Wu Qi, 2014).

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and sometimes X-ray crystallography. For example, the structure of a related sulfonamide was determined, demonstrating the importance of these techniques in confirming the molecular structure of synthesized compounds (S. Naveen et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their significant biological activities. For instance, the reaction conditions, such as solvent choice and temperature, greatly influence the yield and effectiveness of the synthesis process for derivatives of 4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. The crystalline structure of related compounds has been studied, revealing that the piperazine ring often adopts a chair conformation, and the geometry around the sulfur atom is typically distorted tetrahedral (C. S. A. Kumar et al., 2007).

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-14-5-7-15(8-6-14)19(16,17)10-4-2-3-9-11(10)13-18-12-9/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAHAUGCQNIZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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